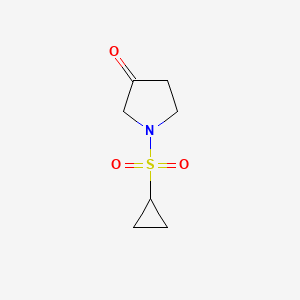
1-Cyclopropanesulfonylpyrrolidin-3-one
Descripción general
Descripción
1-Cyclopropanesulfonylpyrrolidin-3-one is a useful research compound. Its molecular formula is C7H11NO3S and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclopropanesulfonylpyrrolidin-3-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on existing research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane sulfonyl group attached to a pyrrolidinone ring. This structure may contribute to its biological activities by influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 173.21 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess broad-spectrum antimicrobial properties.
- Case Study : A study demonstrated that derivatives of cyclopropanesulfonyl compounds had inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections.
Cytotoxicity
Cytotoxicity studies have indicated that this compound may affect cell viability in certain cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in these cells.
- Research Findings : In vitro assays showed that the compound reduced cell viability in human cancer cell lines by inducing apoptotic pathways, with IC50 values indicating moderate potency.
Additional Biological Activities
Emerging studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties, although further research is required to elucidate these effects fully.
- Preliminary Findings : Animal models have indicated a reduction in inflammation markers following administration of the compound, suggesting its potential use in managing inflammatory conditions.
Table 2: Summary of Case Studies on this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against E. coli and S. aureus |
| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines |
| Study C | Anti-inflammatory Effects | Reduced inflammation markers in animal models |
Discussion of Findings
The findings from various studies highlight the potential of this compound as a promising candidate for further development in antimicrobial and anticancer therapies. The compound's ability to induce apoptosis and reduce inflammation could be leveraged in clinical applications.
Propiedades
IUPAC Name |
1-cyclopropylsulfonylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANFYQBVHDORNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















